molecular formula C11H12O2 B2755836 3-(3-Methoxyphenyl)cyclobutan-1-one CAS No. 1260675-20-4

3-(3-Methoxyphenyl)cyclobutan-1-one

Cat. No. B2755836
CAS RN: 1260675-20-4
M. Wt: 176.215
InChI Key: IPWMCQQBNNYEBE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)cyclobutan-1-one is a chemical compound with the CAS Number: 1260675-20-4 . It has a molecular weight of 176.22 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(3-methoxyphenyl)cyclobutanone . The InChI code is 1S/C11H12O2/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9/h2-4,7,9H,5-6H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 176.22 .

Scientific Research Applications

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving cyclobutanones have been demonstrated to produce arylated benzolactones through carbon-carbon bond cleavage and formation, showcasing the compound's utility in complex organic synthesis (Matsuda, Shigeno, & Murakami, 2008).

Photocycloaddition Studies

Research on isomeric cyclobutanes from photocycloaddition reactions has provided insights into the regioselective synthesis of complex molecules, further expanding the applicability of cyclobutane derivatives in synthetic organic chemistry (Minter, Winslow, Watson, & Bodige, 2002).

Schiff Base Ligands

Studies have also explored cyclobutane-containing Schiff base ligands for their potential in forming metal complexes with antimicrobial activity, highlighting the compound's role in medicinal chemistry and materials science (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Lewis Acid-Catalyzed Reactions

The versatility of cyclobutane derivatives is further illustrated by their participation in Lewis acid-catalyzed reactions to produce functionally diverse methylenecyclobutene, cyclobutane, and cyclopropane derivatives, showcasing their potential in developing new synthetic methodologies (Yao & Shi, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-methoxyphenyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWMCQQBNNYEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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